![molecular formula C11H13F2NO B7464513 N-butan-2-yl-3,5-difluorobenzamide](/img/structure/B7464513.png)
N-butan-2-yl-3,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-3,5-difluorobenzamide, also known as A-196, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell growth and proliferation, DNA repair, and apoptosis.
Mécanisme D'action
N-butan-2-yl-3,5-difluorobenzamide works by binding to the ATP-binding site of CK2, which prevents the enzyme from phosphorylating its substrate proteins. This leads to a decrease in CK2 activity and downstream signaling pathways that are involved in cell growth and proliferation. N-butan-2-yl-3,5-difluorobenzamide has been shown to be a selective inhibitor of CK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
N-butan-2-yl-3,5-difluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-butan-2-yl-3,5-difluorobenzamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of neurodegeneration, N-butan-2-yl-3,5-difluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation. N-butan-2-yl-3,5-difluorobenzamide has also been shown to have anti-inflammatory effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butan-2-yl-3,5-difluorobenzamide in lab experiments is its selectivity for CK2, which allows for more specific targeting of this enzyme compared to other kinase inhibitors. N-butan-2-yl-3,5-difluorobenzamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one limitation of using N-butan-2-yl-3,5-difluorobenzamide is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for research on N-butan-2-yl-3,5-difluorobenzamide. One area of interest is its potential as a therapeutic agent for cancer, neurodegeneration, and inflammation. Preclinical studies have shown promising results, and further studies are needed to evaluate its safety and efficacy in clinical trials. Another area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-butan-2-yl-3,5-difluorobenzamide. This could lead to the discovery of new therapeutic agents for various diseases. Finally, the role of CK2 in other cellular processes and signaling pathways is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of N-butan-2-yl-3,5-difluorobenzamide involves the reaction of 3,5-difluorobenzoic acid with butan-2-amine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The yield of the synthesis is typically around 50-60%, and the purity of the final product is usually above 95%.
Applications De Recherche Scientifique
N-butan-2-yl-3,5-difluorobenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit CK2, which has been implicated in various diseases such as cancer, neurodegeneration, and inflammation. N-butan-2-yl-3,5-difluorobenzamide has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
N-butan-2-yl-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-3-7(2)14-11(15)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBBQXRYKLHOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-3,5-difluorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.